

Introduction: The Versatility of Substituted Nicotinic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747

[Get Quote](#)

Substituted pyridine scaffolds are foundational motifs in modern drug discovery, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability. Among these, nicotinic acid (pyridine-3-carboxylic acid) derivatives are of particular importance, serving as key precursors and core structures for numerous therapeutic agents.^[1] The strategic placement of functional groups such as amino and methoxy moieties onto the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including its solubility, lipophilicity, and electronic character. This fine-tuning is essential for optimizing pharmacokinetic profiles and target engagement.^[2]

2-Amino-6-methoxynicotinic acid is a trifunctional heterocyclic compound that embodies this principle. It incorporates a nucleophilic amino group, a carboxylic acid handle for amide bond formation or salt generation, and a methoxy group that influences the electron density of the pyridine ring. This unique combination of functional groups makes it a highly valuable, yet underexplored, building block for the synthesis of complex molecules in pharmaceutical and materials science research.^[3] This guide provides a comprehensive technical overview of its chemical structure, plausible synthetic routes, predicted spectroscopic signature, chemical reactivity, and potential applications for professionals in research and drug development.

Structural Elucidation and Physicochemical Properties

Molecular Structure and Isomerism

2-Amino-6-methoxynicotinic acid possesses a pyridine ring substituted at the C2, C3, and C6 positions. The core structure is nicotinic acid, with the carboxylic acid at position 3. The amino group at C2 and the methoxy group at C6 significantly influence the electronic properties and reactivity of the pyridine ring.

Caption: Figure 1. Chemical Structure of **2-Amino-6-methoxynicotinic acid**.

Physicochemical Data

The key physicochemical properties of **2-Amino-6-methoxynicotinic acid** are summarized below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate.

Property	Value	Source
CAS Number	1196156-84-9	[3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3]
Molecular Weight	168.15 g/mol	[3]
Topological Polar Surface Area (TPSA)	85.44 Å ²	[3]
logP (Calculated)	0.3706	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bonds	2	[3]
Storage Conditions	4°C, protect from light	[3]

Predicted Spectroscopic Characterization

While experimental spectra for this specific molecule are not readily available in the literature, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and data from closely related analogues.[\[4\]](#)[\[5\]](#)[\[6\]](#)

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups.

Chemical Shift				
(δ , ppm) (Predicted)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	Doublet	1H	H-4	The proton at C4 is deshielded by the adjacent carboxylic acid and is coupled to the H-5 proton.
~6.2 - 6.4	Doublet	1H	H-5	The proton at C5 is strongly shielded by the electron-donating amino (C2) and methoxy (C6) groups. It is coupled to the H-4 proton.
~5.5 - 7.0	Broad Singlet	2H	-NH ₂	The amino protons are exchangeable and typically appear as a broad signal.
~3.9 - 4.1	Singlet	3H	-OCH ₃	Methoxy group protons typically appear as a sharp singlet in this region.
>11.0	Broad Singlet	1H	-COOH	The carboxylic acid proton is highly deshielded and exchangeable, appearing as a

very broad signal
downfield.

1.3.2 ^{13}C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ , ppm) (Predicted)	Assignment	Rationale
~168-172	-COOH	The carboxylic acid carbonyl carbon is characteristically found in this downfield region. [7]
~160-165	C-6	The carbon bearing the methoxy group is significantly deshielded.
~158-162	C-2	The carbon bearing the amino group is also strongly deshielded.
~140-145	C-4	Aromatic carbon adjacent to the carboxyl group.
~105-110	C-3	The carbon bearing the carboxylic acid group (ipso-carbon).
~95-100	C-5	This carbon is significantly shielded due to the ortho/para electron-donating effects of the amino and methoxy groups.
~53-56	-OCH ₃	The methoxy carbon appears in the typical range for sp ³ carbons attached to oxygen.

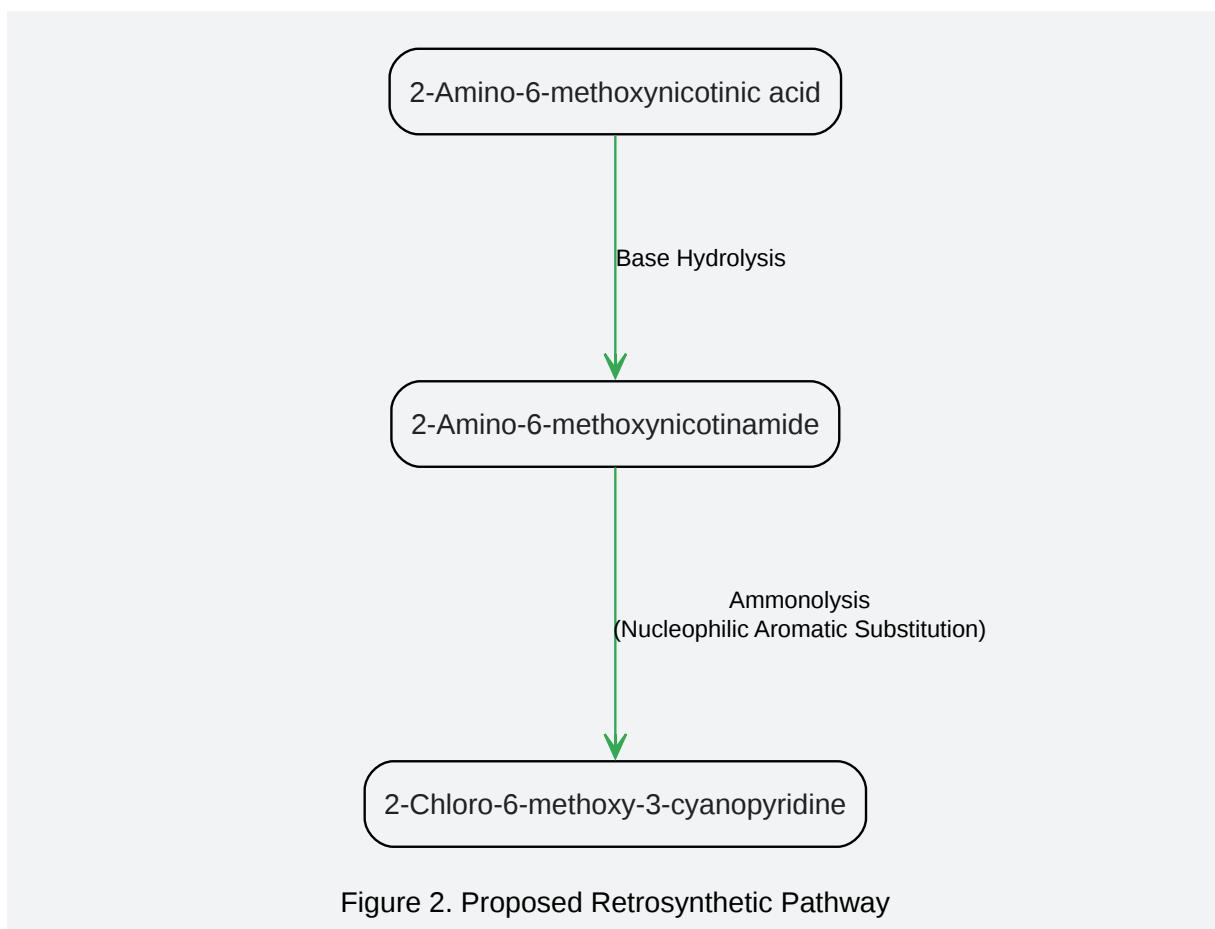
1.3.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3500 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)[8]
3300 - 2500	O-H Stretch (very broad)	Carboxylic Acid (-COOH)[9]
~2950	C-H Stretch (aliphatic)	Methoxy (-OCH ₃)
~1710 - 1680	C=O Stretch	Carboxylic Acid (-COOH)[9]
~1620 - 1580	C=C and C=N Stretch	Aromatic Pyridine Ring
~1600	N-H Bend	Primary Amine (-NH ₂)[8]
~1300 - 1200	C-O Stretch	Aryl Ether (-O-CH ₃) & Carboxylic Acid
~1250	C-N Stretch	Aryl Amine

1.3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak. The primary fragmentation pathway would likely involve the loss of the carboxylic acid group, a common fragmentation for amino acids.[10]


m/z (Predicted)	Ion	Rationale
168	[M] ⁺	Molecular ion peak.
151	[M - OH] ⁺	Loss of a hydroxyl radical from the carboxylic acid.
123	[M - COOH] ⁺	Decarboxylation, a characteristic fragmentation of aromatic carboxylic acids.

Proposed Synthesis Methodology

A specific published synthesis for **2-Amino-6-methoxynicotinic acid** is not readily available. However, a robust and scalable synthesis can be proposed based on well-established methodologies for analogous compounds, such as 2-amino-6-methylnicotinic acid.[11][12] The most logical approach involves a one-pot, two-step sequence starting from a commercially available 2-chloro-6-methoxypyridine derivative.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the introduction of the amino group via nucleophilic aromatic substitution and the formation of the carboxylic acid via nitrile hydrolysis. The precursor, 2-chloro-6-methoxy-3-cyanopyridine, serves as an ideal starting material.

[Click to download full resolution via product page](#)

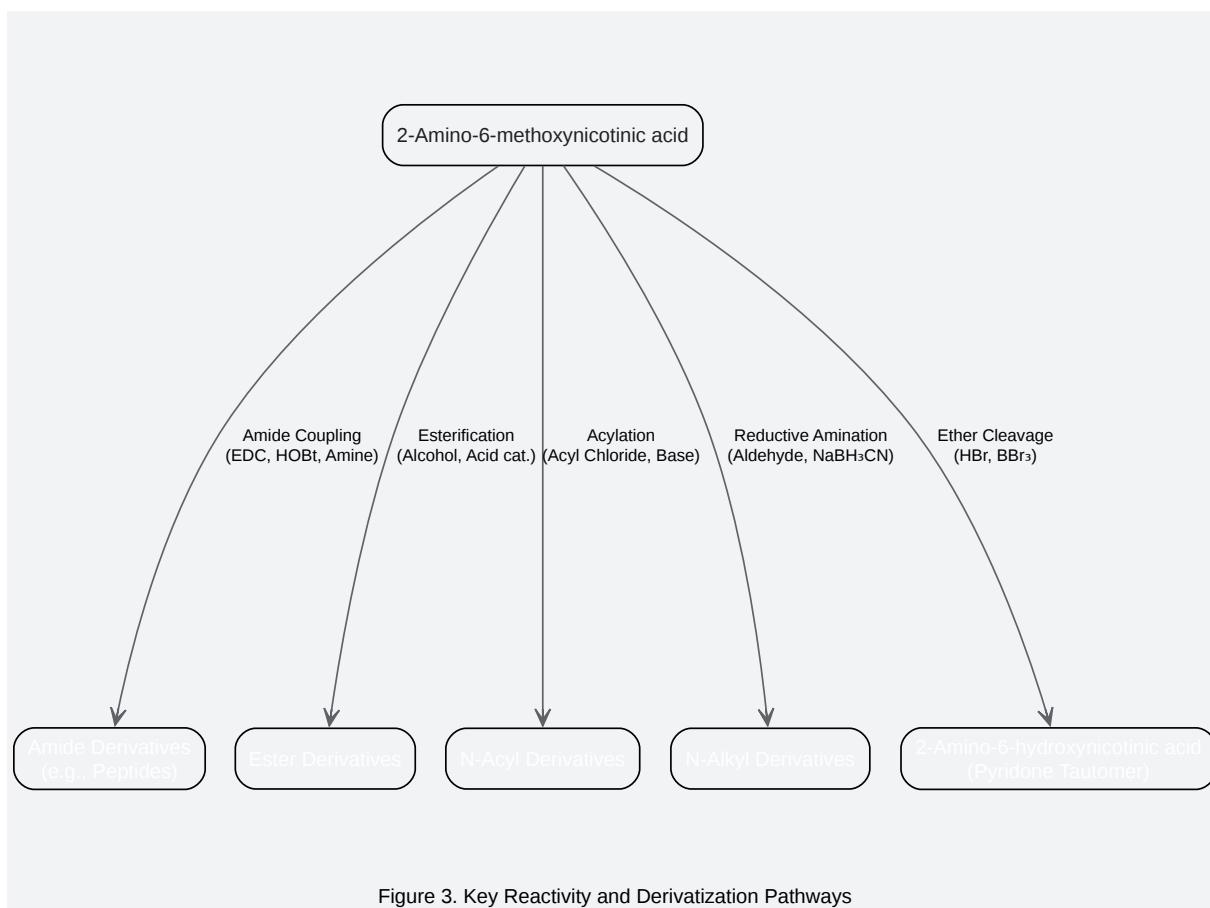
Caption: Figure 2. Proposed Retrosynthetic Pathway.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a patented procedure for a similar substrate and represents a field-proven, self-validating system.[12]

Step 1: Ammonolysis of 2-Chloro-6-methoxy-3-cyanopyridine

- **Rationale:** The electron-withdrawing nitrile group and the pyridine nitrogen activate the C2 position for nucleophilic aromatic substitution. Aqueous ammonia serves as both the nucleophile and the solvent, facilitating the displacement of the chloride. High temperature and pressure are required to overcome the activation energy for this S_nAr reaction.
- **Procedure:**
 - To a high-pressure autoclave, add 2-chloro-6-methoxy-3-cyanopyridine (1.0 eq).
 - Add a 28% aqueous solution of ammonia (approx. 15-20 volumes).
 - Seal the autoclave and heat the reaction mixture to 160-180 °C with stirring.
 - Maintain the temperature for 15-20 hours, monitoring the reaction progress by TLC or HPLC.
 - After completion, cool the reaction vessel to room temperature. The reaction mixture now contains the intermediate, 2-amino-6-methoxynicotinamide, formed by the in-situ hydrolysis of the nitrile under the initial basic conditions.


Step 2: Hydrolysis of 2-Amino-6-methoxynicotinamide to **2-Amino-6-methoxynicotinic acid**

- **Rationale:** The amide intermediate is hydrolyzed to the corresponding carboxylic acid under strong basic conditions. The ammonia from the previous step is removed to drive the equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate and the basic pyridine nitrogen, leading to precipitation of the zwitterionic or neutral product.
- **Procedure:**
 - Vent the autoclave carefully. Remove the residual ammonia from the reaction solution under reduced pressure.

- To the resulting aqueous solution, add a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) pellets or a concentrated solution.
- Heat the mixture to reflux (90-100 °C) and stir for 3-5 hours until the hydrolysis of the amide is complete (monitor by TLC/HPLC).
- Cool the reaction mixture to room temperature and then further in an ice bath.
- Carefully acidify the solution to a pH of 4-5 by the dropwise addition of concentrated hydrochloric acid or sulfuric acid.
- The product, **2-Amino-6-methoxynicotinic acid**, will precipitate out of the solution.
- Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization Potential

2-Amino-6-methoxynicotinic acid is a trifunctional molecule, offering multiple sites for selective chemical modification. This versatility is key to its utility as a scaffold in drug discovery.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Amino Acids in Medicinal Chemistry - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-6-methylbenzoic acid(4389-50-8) ¹³C NMR spectrum [\[chemicalbook.com\]](https://chemicalbook.com)

- 5. 2-Amino-6-methyl-nicotinic acid methyl ester(31686-93-8) 1H NMR spectrum [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. osti.gov [osti.gov]
- 11. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 12. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Versatility of Substituted Nicotinic Acids in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527747#2-amino-6-methoxynicotinic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com